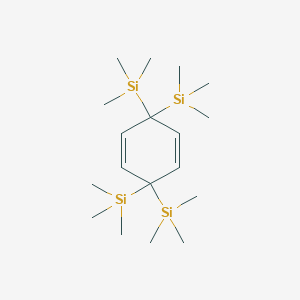
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in the field of organic chemistry as a reagent and a precursor for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a reducing agent in some reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-). However, it is known to be a stable compound that does not react with biological molecules.
Advantages and Limitations for Lab Experiments
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic reactions. However, it has some limitations as well. It is a highly reactive compound that requires careful handling. It is also an expensive reagent, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in scientific research. One potential direction is the use of this compound in the synthesis of novel organic compounds with unique properties. It can also be used in the synthesis of functionalized polymers and dendrimers for various applications. Another potential direction is the investigation of the mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic reactions. This can provide insights into the reactivity of this compound and its potential applications in organic synthesis.
Conclusion:
In conclusion, Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a versatile reagent that has several applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has been extensively used in the synthesis of various organic compounds and functionalized polymers. However, there is limited information available on its mechanism of action and biochemical and physiological effects. Further research is needed to explore the potential applications of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic synthesis and other fields.
Synthesis Methods
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) can be synthesized by the reaction of 1,4-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as zinc chloride. The reaction takes place under mild conditions and yields a high purity product.
Scientific Research Applications
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has been extensively used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds such as cyclohexadienes, cyclohexenes, and cyclohexenones. It has also been used in the synthesis of functionalized polymers and dendrimers.
properties
CAS RN |
17156-62-6 |
|---|---|
Product Name |
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl- |
Molecular Formula |
C18H40Si4 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
InChI Key |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Other CAS RN |
17156-62-6 |
synonyms |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




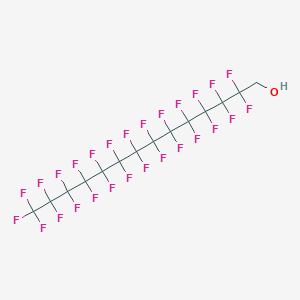
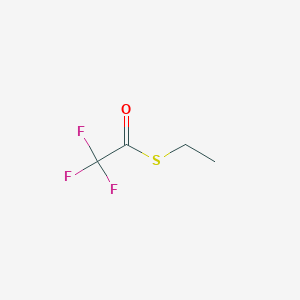

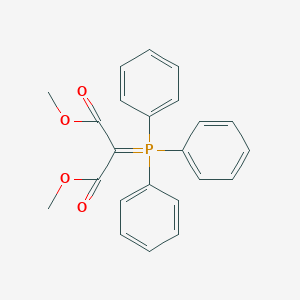
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
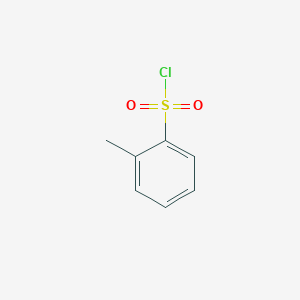
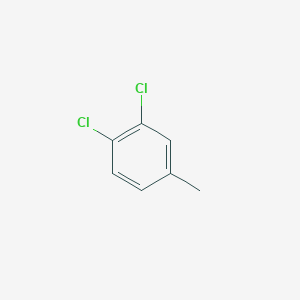
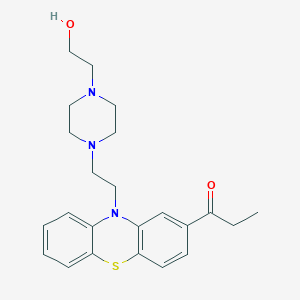
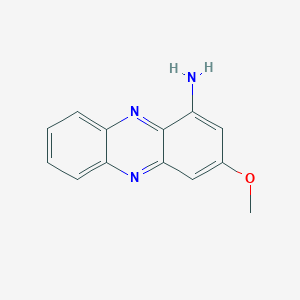
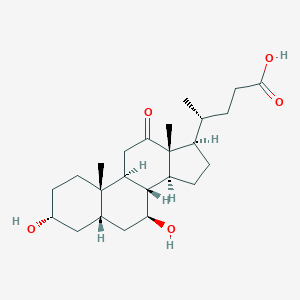
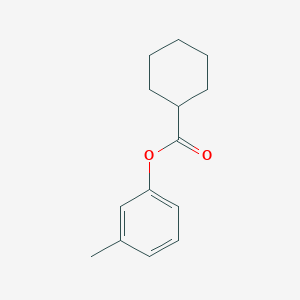

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)